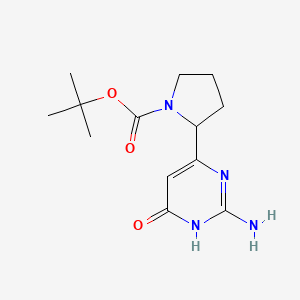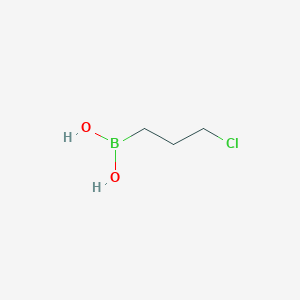
2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine is an organic compound with the molecular formula C8H17NO It is a derivative of oxolane, featuring a dimethyl substitution at the 2-position and an ethanamine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine typically involves the reaction of 2,2-dimethyloxolane with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to elevated temperatures and pressures to enhance the reaction rate and yield. The product is subsequently purified using distillation or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of halogenated ethanamine derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the oxolane ring can participate in hydrophobic interactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,3-Dimethyloxolan-2-yl)ethan-1-amine
- (S)-1-(2,2-Dimethyloxolan-3-yl)ethan-1-amine
- ®-1-(2,2-Dimethyloxolan-3-yl)ethan-1-amine
Uniqueness
2-(2,2-Dimethyloxolan-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
2-(2,2-dimethyloxolan-3-yl)ethanamine |
InChI |
InChI=1S/C8H17NO/c1-8(2)7(3-5-9)4-6-10-8/h7H,3-6,9H2,1-2H3 |
Clave InChI |
MHWPSJYPALKZNV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCO1)CCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



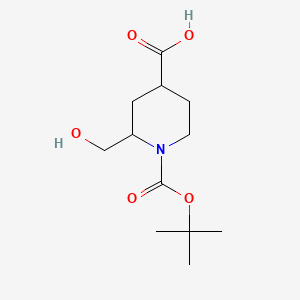
![5-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B15298045.png)
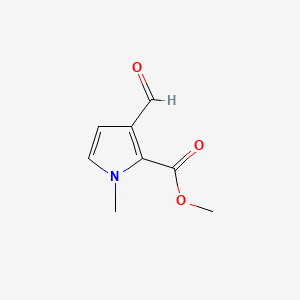
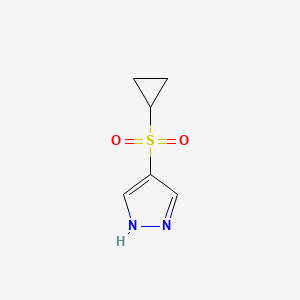

amine hydrochloride](/img/structure/B15298059.png)

![Methyl 3-{[ethyl(methyl)amino]methyl}benzoate](/img/structure/B15298070.png)
